Azacycloundecan-2-one

Description

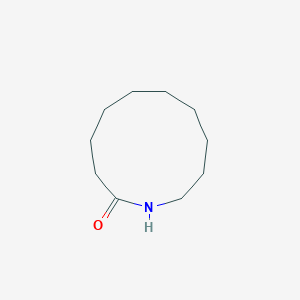

Structure

3D Structure

Properties

IUPAC Name |

azacycloundecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-8-6-4-2-1-3-5-7-9-11-10/h1-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULPUQZASCZTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26710-03-2 | |

| Record name | Azacycloundecan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26710-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60143568 | |

| Record name | Azacycloundecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-89-8 | |

| Record name | Azacycloundecan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azacycloundecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacycloundecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azacycloundecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azacycloundecan-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U4GZ4BV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Azacycloundecan 2 One

Established Synthetic Pathways to Azacycloundecan-2-one

The traditional synthesis of this compound relies on foundational reactions in organic chemistry that are well-documented for lactam formation. These methods involve the structural rearrangement of a cyclic ketone precursor or the intramolecular cyclization of a linear amino acid derivative.

Beckmann Rearrangement Routes from Cycloundecanone (B1197894) Oxime

The Beckmann rearrangement is a cornerstone in the synthesis of lactams from cyclic ketoximes. wikipedia.orgwikipedia.org For this compound, the synthesis begins with the corresponding 11-membered cyclic ketone, cycloundecanone. This ketone is first reacted with hydroxylamine (B1172632) to form cycloundecanone oxime. ontosight.aimasterorganicchemistry.com In the key step of the process, the oxime is treated with an acid catalyst, which prompts a molecular rearrangement to yield the target lactam, this compound. ontosight.ainumberanalytics.com

The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com This is followed by the migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the expansion of the ring and the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final 11-membered lactam. wikipedia.org A variety of acidic catalysts can be employed for this transformation.

Table 1: Common Catalysts for Beckmann Rearrangement

| Catalyst Type | Examples |

|---|---|

| Protic Acids | Sulfuric Acid, Hydrochloric Acid |

| Lewis Acids | Phosphorus Pentachloride, Thionyl Chloride |

| Organocatalysts | Boronic Acid Systems |

The reaction is stereospecific, with the migrating group being the one situated opposite to the hydroxyl group on the nitrogen atom. wikipedia.org

Amidation Reactions Utilizing Cycloundecanonic Acid

Another fundamental approach to this compound is through intramolecular amidation, which involves the cyclization of an ω-amino acid. wikipedia.orgontosight.ai The precursor for the 11-membered lactam is 10-aminodecanoic acid. This linear molecule contains a terminal amine group and a terminal carboxylic acid group.

The synthesis can be conceptualized as starting from cycloundecanonic acid, which would be converted to its corresponding ω-amino acid derivative. ontosight.ai The cyclization, or lactamization, is typically achieved by heating the amino acid, often in the presence of a dehydrating agent or a coupling reagent, to facilitate the formation of the amide bond and eliminate a molecule of water. While highly effective for forming smaller lactams (e.g., 5- or 6-membered rings), forming medium-sized rings like this compound through direct cyclization can be challenging due to unfavorable ring strain and competing intermolecular polymerization. chinesechemsoc.orgdatapdf.com Therefore, high-dilution conditions are often necessary to favor the intramolecular reaction.

Novel and Advanced Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for constructing macrolactams, including those applicable to the synthesis of 11-membered rings.

Phase Transfer Catalysis in N-Alkylation of Azacycloalkan-2-ones

While not a method for forming the lactam ring itself, phase transfer catalysis (PTC) is a powerful technique for the functionalization of pre-existing lactams like this compound at the nitrogen atom. N-alkylation of lactams can be efficiently carried out under PTC conditions, often without the need for a solvent. researchgate.netresearchgate.nettandfonline.com

In this method, the lactam is deprotonated by a solid base (like powdered potassium hydroxide) in a heterogeneous mixture. A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the deprotonated lactam anion into the organic phase where it can react with an alkylating agent (e.g., an alkyl halide). clockss.org This technique offers mild reaction conditions, high yields, and operational simplicity. tandfonline.com

Table 2: Typical Components in Phase Transfer Catalysis for Lactam Alkylation

| Component | Function | Examples |

|---|---|---|

| Lactam | Substrate | This compound |

| Alkylating Agent | Introduces N-substituent | Alkyl Halides (e.g., n-Butyl Bromide), Benzyl Halides clockss.org |

| Base | Deprotonates Lactam | Potassium Hydroxide (B78521) (pulverized), Sodium Hydride tandfonline.comclockss.org |

| Phase Transfer Catalyst | Anion Transport | Tetrabutylammonium Bromide (TBAB), Aliquat 336 clockss.org |

Successive Ring Expansion Strategies for this compound Synthesis

Successive Ring Expansion (SuRE) represents a modern and highly effective strategy for accessing medium-sized (8-11 membered) and macrocyclic lactams. rsc.orgrsc.orgresearchgate.net This approach avoids the challenges of direct macrocyclization by building the large ring through a series of smaller, more favorable ring-forming steps. acs.org

The general strategy involves starting with a smaller, readily available lactam. rsc.org This initial lactam is N-acylated with a reagent that contains a masked nucleophile. After deprotection, this nucleophile attacks the lactam carbonyl, triggering a ring expansion cascade that inserts a new fragment into the ring, thereby increasing its size. Repeating this sequence allows for a "successive" expansion to the desired ring size, such as the 11-membered ring of this compound. rsc.orgacs.org This methodology has been shown to be effective for preparing a diverse array of medium-sized lactams that are otherwise difficult to synthesize. rsc.orgrsc.orgresearchgate.net More recent electrochemical methods have also been developed for ring expansion of benzocyclic ketones with amides to form medium-sized lactams. chinesechemsoc.org

Alternative Cyclization Methods for Macrolactam Formation

Beyond traditional methods, several other advanced cyclization techniques have emerged for the synthesis of macrolactams. The aza-Heck reaction, for instance, provides an alternative pathway by using transition metal catalysis to form the C-N bond. nih.gov This method can tolerate a wide range of functional groups and has been used to create various lactam ring sizes. nih.gov

Other novel strategies include dipolar cyclization/fragmentation sequences, which have been successfully employed to create chiral eight-membered lactams and offer a potential route to other medium-sized rings. chinesechemsoc.org Furthermore, photocyclization reactions have been developed as a means for ring expansion, converting macrocyclic lactones into the corresponding lactams by inserting new atoms into the ring structure. acs.org These cutting-edge methods continue to expand the toolkit available to chemists for the synthesis of complex macrocycles like this compound.

Chemical Reactivity and Mechanistic Studies of Azacycloundecan 2 One

General Reactivity Profiles of Azacycloundecan-2-one

This compound, an 11-membered macrolactam, displays a range of chemical behaviors typical of cyclic amides. Its reactivity is centered around the lactam functional group, which consists of a cyclic amide linkage. The principal sites of reaction are the electrophilic carbonyl carbon, the nucleophilic nitrogen atom, and the adjacent alpha-carbons. The compound's moderate ring strain influences its participation in various chemical transformations, including ring-opening and substitution reactions. Current time information in Bangalore, IN.ontosight.ai

Hydrolysis Reactions of the Lactam Ring

The lactam ring of this compound is susceptible to hydrolysis, a reaction that cleaves the cyclic amide bond to yield an amino acid. This process can be catalyzed by either acid or base. ontosight.ai

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a BAC2 mechanism, forming a tetrahedral intermediate which then collapses to break the C-N bond. wizeprep.com

The rate of hydrolysis in lactams is influenced by ring strain. While highly strained rings like β-lactams hydrolyze readily, the 11-membered ring of this compound possesses moderate strain, suggesting a corresponding reactivity towards hydrolysis. Current time information in Bangalore, IN.ksu.edu.sa This reaction is fundamental as it represents the reverse of the cyclization reaction used in its synthesis from 10-aminodecanoic acid. beilstein-journals.org

Alkylation Reactions, including N-Alkylation

Alkylation reactions involve the attachment of an alkyl group to a substrate. nih.gov In this compound, the nitrogen atom of the lactam is a key site for alkylation, a reaction known as N-alkylation. ontosight.ai This transformation is typically achieved by reacting the lactam with an alkylating agent, such as an alkyl halide. ualberta.ca

The conventional method for preparing N-alkyl substituted azacycloalkan-2-ones involves the reaction of alkali salts of the lactam with alkylating agents. whiterose.ac.uk However, this method can be uneconomical due to the use of costly reagents like alkali metals or their hydrides. whiterose.ac.uk A more efficient approach utilizes phase-transfer catalysis, which facilitates the N-alkylation in a heterogeneous system, often using alkali metal hydroxides as the base. whiterose.ac.uk

The general conditions for N-alkylation of azacycloalkan-2-ones, including this compound, are presented in the table below. whiterose.ac.uk

| Parameter | Condition |

| Alkylating Agents | Alkyl halides (e.g., 1-bromododecane) |

| Base | Alkali metal hydroxides (e.g., Sodium Hydroxide) |

| Catalyst | Phase transfer catalysts (e.g., Tetrabutylammonium hydrogen sulfate) |

| Solvent | Aromatic hydrocarbons (e.g., Toluene) or chlorinated aliphatic hydrocarbons |

| Temperature | 20°C to 50°C |

| Reaction Time | 50 to 200 hours |

| Table 1: General Conditions for N-Alkylation of Azacycloalkan-2-ones |

Nucleophilic Attack on the Lactam Carbonyl of this compound

The carbonyl carbon of the lactam ring in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. savemyexams.com This makes it a target for nucleophiles. masterorganicchemistry.com While hydrolysis is one example, other nucleophiles can also attack this site.

A significant reaction involving nucleophilic attack is N-acylation, which can lead to ring-expansion reactions. For instance, this compound reacts with acid chlorides in the presence of a base like pyridine (B92270) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). whiterose.ac.uk In this process, the lactam nitrogen first acts as a nucleophile attacking the acid chloride to form an N-acyl lactam (an imide). This intermediate can then undergo further intramolecular reactions. whiterose.ac.uk It is proposed that in certain successive ring expansion (SuRE) methodologies, an intramolecular nucleophilic attack by a pendant group on the newly formed imide carbonyl can occur, leading to thermodynamically favorable ring-enlarged products. whiterose.ac.uk

The general mechanism of nucleophilic addition to a carbonyl involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then typically protonated. youtube.comyoutube.com The rate of this addition is influenced by electronic factors; electron-withdrawing groups adjacent to the carbonyl increase its reactivity. masterorganicchemistry.com

Reactivity of the Lactam Nitrogen and Alpha-Carbons

The reactivity of this compound is not limited to the carbonyl carbon. The lactam nitrogen and the adjacent alpha-carbons also exhibit significant chemical reactivity.

The lone pair of electrons on the lactam nitrogen allows it to act as a nucleophile, as seen in N-alkylation and N-acylation reactions. whiterose.ac.uk This nucleophilicity is central to many of its synthetic applications, such as its use as a precursor for more complex molecules.

The carbon atoms alpha to the carbonyl group possess acidic protons. ualberta.ca Deprotonation of an alpha-hydrogen by a strong base leads to the formation of a resonance-stabilized enolate anion. wizeprep.comlibretexts.orgpitt.edu This enolate is a potent nucleophile and can react with various electrophiles. wizeprep.comualberta.ca

Key reactions involving the alpha-carbons include:

Alpha-Alkylation : The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. ualberta.cayoutube.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial to ensure complete enolate formation and prevent self-condensation reactions. mnstate.edu

Alpha-Halogenation : Under acidic or basic conditions, the alpha-carbon can be halogenated. libretexts.orgpitt.edu In base-catalyzed reactions, multiple halogenations can occur because the introduction of an electronegative halogen increases the acidity of the remaining alpha-protons. mnstate.edu

Aldol Reactions : The enolate can act as a nucleophile and attack the carbonyl group of another molecule (or itself), forming a β-hydroxy lactam after protonation. wizeprep.comlibretexts.orgyoutube.com

While these are general reactions for carbonyl compounds, this compound, possessing alpha-hydrogens, is expected to undergo these transformations under appropriate conditions.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies provide insight into the reaction pathways of this compound.

The hydrolysis of lactams, as studied in related systems, proceeds via a well-understood nucleophilic acyl substitution mechanism. For alkaline hydrolysis, the rate-determining step is typically the formation of the tetrahedral intermediate following the attack of the hydroxide ion. wizeprep.com

The mechanism of N-alkylation under phase-transfer catalysis involves the deprotonation of the lactam by the hydroxide ion to form the lactam anion. The phase-transfer catalyst transports this anion into the organic phase where it can react with the alkyl halide via an SN2 mechanism. whiterose.ac.uk The Friedel-Crafts alkylation mechanism, involving the generation of a carbocation electrophile by a Lewis acid, provides a contrasting pathway for alkylating aromatic rings but is mechanistically distinct from the N-alkylation of lactams. openstax.orglibretexts.org

Reactions at the alpha-carbon are mechanistically governed by the formation of either an enol (under acidic conditions) or an enolate (under basic conditions). ualberta.calibretexts.org

Acid-catalyzed alpha-substitution : The reaction begins with the protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form an enol. The enol then acts as a nucleophile, attacking an electrophile. ualberta.ca

Base-catalyzed alpha-substitution : A base removes a proton from the alpha-carbon to form a nucleophilic enolate anion, which then attacks an electrophile. libretexts.orgmnstate.edu

Polymerization Studies of Azacycloundecan 2 One

Azacycloundecan-2-one as a Monomer in Polymer Synthesis

This compound is a key building block in the creation of polyamides, a class of polymers known for their excellent mechanical properties. ontosight.ai The process of converting this monomer into a long-chain polymer is achieved through ring-opening polymerization (ROP). biosynth.comgoogle.com This method involves the opening of the lactam ring, allowing individual monomer units to link together and form a polymeric chain. The resulting polyamides find use in diverse fields, from textiles to engineering plastics. The 11-membered ring of this compound possesses minimal ring strain, which influences its polymerization behavior.

Ring-Opening Polymerization (ROP) Mechanisms

The transformation of this compound into a polymer can be initiated through different ROP mechanisms, primarily anionic and cationic pathways. mdpi.comwiley-vch.de The choice of mechanism significantly impacts the characteristics of the resulting polymer.

Anionic ROP is a well-established method for polymerizing lactams like this compound. ethernet.edu.etresearchgate.net This process is initiated by a strong base or nucleophile that attacks the carbonyl group of the lactam, leading to the opening of the ring and the formation of a propagating anionic species. youtube.com This "living" polymerization technique allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution. ethernet.edu.etresearchgate.net The stability of the growing chain in anionic polymerization minimizes termination and transfer reactions, enabling the synthesis of well-defined polymer architectures. ethernet.edu.et

Cationic ROP presents another avenue for the polymerization of this compound. This mechanism is typically initiated by a protic acid or a Lewis acid, which activates the monomer for nucleophilic attack by another monomer molecule. utexas.edutu-dresden.de The propagation proceeds through a cationic active center at the growing chain end. utexas.edu While cationic polymerization is a versatile method for a variety of monomers, controlling the reaction to prevent side reactions and achieve well-defined polymers can be more challenging compared to anionic methods. libretexts.org Living cationic polymerization techniques, which involve a reversible termination step, have been developed to provide better control over the polymerization process. libretexts.orgrsc.org

Various catalytic systems can be employed to facilitate the ROP of this compound. Magnesium salts and diacids have been identified as effective catalysts for this purpose. biosynth.com These catalysts function by activating the lactam monomer, making it more susceptible to ring-opening. The specific choice of catalyst can influence the rate of polymerization and the properties of the final polymer. Research into different catalyst systems aims to optimize the polymerization process for efficiency and to tailor the characteristics of the resulting polyamide. rsc.org

Kinetic and Thermodynamic Aspects of this compound Polymerization

The feasibility and rate of polymerization are governed by thermodynamic and kinetic factors. wiley-vch.de The change in Gibbs free energy (ΔGp) determines the spontaneity of the polymerization. For polymerization to be favorable, ΔGp must be negative. osti.gov This is influenced by the enthalpy (ΔHp) and entropy (ΔSp) of polymerization. The ring strain of the cyclic monomer is a major contributor to a negative enthalpy change, driving the polymerization forward. wiley-vch.de

The kinetics of polymerization, or the rate at which the reaction proceeds, is influenced by factors such as temperature, monomer concentration, and the presence of a catalyst. nih.govrsc.org Higher temperatures generally increase the reaction rate but can also affect the equilibrium between the monomer and the polymer. nih.gov Understanding these kinetic and thermodynamic parameters is crucial for controlling the polymerization process and achieving the desired polymer characteristics. d-nb.infomdpi.com

| Parameter | Description | Significance in this compound Polymerization |

| Enthalpy of Polymerization (ΔHp) | The heat released or absorbed during polymerization. | A negative ΔHp, driven by the relief of ring strain in the 11-membered lactam ring, favors polymerization. libretexts.org |

| Entropy of Polymerization (ΔSp) | The change in disorder during polymerization. | Typically negative for polymerization as many monomer molecules form a more ordered polymer chain. libretexts.org |

| Gibbs Free Energy of Polymerization (ΔGp) | The overall thermodynamic driving force of the polymerization. | Must be negative for polymerization to occur spontaneously. Becomes less negative with increasing temperature. osti.gov |

| Ceiling Temperature (Tc) | The temperature at which the rate of polymerization equals the rate of depolymerization. | Above this temperature, polymerization is not thermodynamically favorable. osti.govrsc.org |

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Influenced by temperature, catalyst, and monomer concentration. nih.gov |

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers together, offers a powerful tool to tailor the properties of the resulting polymer. copoldb.jpmlsu.ac.in this compound can be copolymerized with other lactams or monomers to create copolymers with specific characteristics. For instance, copolymerizing it with dodecanedioic acid and hexahydro-2H-azepin-2-one results in a terpolymer with properties distinct from the individual homopolymers. chemicalbook.com

Gradient copolymers, where the monomer composition changes gradually along the polymer chain, represent an advanced copolymerization strategy. nih.gov Such structures can be synthesized using techniques like concurrent tandem living radical polymerization, offering unique material properties. While specific studies on gradient copolymers of this compound are not detailed in the provided context, the principles of these advanced copolymerization strategies could be applied to create novel materials.

Synthesis and Reactivity of Azacycloundecan 2 One Derivatives

Synthesis of N-Substituted Azacycloundecan-2-one Derivatives

The introduction of substituents on the nitrogen atom of the this compound ring is a primary strategy for creating a diverse range of derivatives. This is typically achieved through N-acylation and N-alkylation reactions.

N-Acylation: A common and practical method for the N-acylation of lactams involves the use of an acid chloride or a mixed anhydride. A one-pot procedure for the N-acylation of chiral 2-oxazolidinones, which can be adapted for this compound, utilizes pivaloyl chloride and triethylamine (B128534) to directly couple the lactam with a carboxylic acid. This method has been shown to be effective for a variety of acids, including arylacetic acids, providing the N-acylated products in good yields scribd.com. The reaction of (R)-4-phenyl-2-oxazolidinone with different acids in the presence of pivaloyl chloride and triethylamine demonstrates the versatility of this approach (see Table 1) scribd.com.

| Entry | Acid | Product | Yield (%) |

| 1 | Phenylacetic acid | (R)-4-phenyl-3-(phenylacetyl)-2-oxazolidinone | 95 |

| 2 | 4-Methoxyphenylacetic acid | (R)-4-phenyl-3-(4-methoxyphenylacetyl)-2-oxazolidinone | 92 |

| 3 | Cyclohexanecarboxylic acid | (R)-3-(cyclohexanecarbonyl)-4-phenyl-2-oxazolidinone | 75 |

| 4 | 3,3-Dimethylacrylic acid | (R)-3-(3,3-dimethylacryloyl)-4-phenyl-2-oxazolidinone | 60 |

This table is based on data for a related chiral auxiliary and is presented as a model for potential N-acylation reactions of this compound.

N-Alkylation: The synthesis of N-alkylated lactams can be more challenging and may result in a mixture of N- and O-alkylated products. However, specific methods have been developed to favor N-alkylation. For instance, the Buchwald-Hartwig amination has been successfully employed for the intramolecular N-arylation to form N-substituted lactams nih.gov. This palladium-catalyzed cross-coupling reaction provides an efficient route to N-aryl derivatives. Another approach involves the use of specific reaction conditions to direct alkylation to the nitrogen atom. For example, in the alkylation of 2-pyridones, the use of an alkali metal salt of the lactam in DMF tends to favor N-alkylation, whereas the silver salt in benzene (B151609) typically yields the O-alkylated product exclusively nih.gov.

Functionalization at Other Positions of the this compound Ring System

Modification of the carbon framework of this compound is essential for introducing greater structural diversity and complexity. Key strategies include C-H functionalization and functionalization at the α-position to the carbonyl group.

C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to modify the lactam ring. Enzymatic methods have emerged as highly selective tools for this purpose. For example, engineered myoglobin (B1173299) variants have been shown to catalyze the intramolecular C-H amidation of dioxazolone reagents to produce a variety of β-, γ-, and δ-lactams with high enantioselectivity nih.govwilddata.cnescholarship.orgnih.govdigitellinc.com. This biocatalytic strategy could potentially be extended to larger lactam rings like this compound, offering a method for stereoselective functionalization at various positions.

α-Functionalization: The α-position to the carbonyl group is a common site for functionalization due to the acidity of the α-protons. The use of a strong base to generate an enolate, followed by reaction with an electrophile, is a classic method for α-alkylation or α-acylation. For instance, α-lithiation of saturated azacycles with a strong base has been utilized to prepare α-acylated derivatives nih.gov. However, this method can have limitations regarding functional group tolerance. More recent approaches focus on milder conditions.

Reactivity and Transformation Pathways of this compound Derivatives

The reactivity of this compound derivatives is characterized by transformations that can alter the ring size or introduce new functionalities.

Ring Expansion Reactions: A notable transformation pathway for lactams is ring expansion. A conjugate addition/ring expansion (CARE) cascade reaction has been reported for the synthesis of medium-sized and macrocyclic bis-lactams from smaller cyclic imides. In this process, a primary amine adds to an N-acryloyl lactam, triggering a ring expansion to a larger lactam nih.gov. This methodology has been successfully applied to expand 4- to 8-membered ring imides (see Table 2) nih.gov.

| Starting Imide Ring Size | Amine Nucleophile | Product Ring Size |

| 4-membered (β-lactam) | p-Fluorobenzylamine | 8-membered |

| 5-membered (γ-lactam) | p-Fluorobenzylamine | 9-membered |

| 6-membered (δ-lactam) | p-Fluorobenzylamine | 10-membered |

| 7-membered (ε-lactam) | p-Fluorobenzylamine | 11-membered |

| 8-membered (ζ-lactam) | p-Fluorobenzylamine | 12-membered |

Beckmann Rearrangement: The Beckmann rearrangement is a fundamental reaction in lactam chemistry, providing a direct route to lactams from cyclic oximes. This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen wikipedia.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.orgillinois.edu. The archetypal example is the conversion of cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6 wikipedia.org. This reaction is stereospecific for ketoximes, meaning the stereochemistry of the oxime dictates which alkyl group migrates, thus determining the substitution pattern of the resulting lactam wikipedia.orgorganic-chemistry.org.

Stereochemical Control in the Synthesis of this compound Derivatives

Controlling the stereochemistry during the synthesis of substituted this compound derivatives is crucial for accessing specific isomers with defined properties.

Stereoselective Synthesis: The stereospecificity of the Beckmann rearrangement is a key tool for stereochemical control. By starting with a stereochemically pure cyclic ketoxime, the resulting substituted lactam will have a predictable stereochemistry.

Furthermore, modern synthetic methods offer excellent stereocontrol. For example, the iodine-atom-transfer 8-endo cyclization of α-carbamoyl radicals has been shown to produce 3,5-trans-substituted azocan-2-ones with high stereoselectivity when mediated by a magnesium salt and a bis(oxazoline) ligand nih.gov. Conversely, a Lewis acid-promoted reaction of similar substrates can lead to the 3,5-cis configured product nih.gov. These findings highlight how the choice of reagents and reaction conditions can profoundly influence the stereochemical outcome in the synthesis of medium-ring lactams.

Enantioselective deprotonation using chiral lithium amide bases is another powerful strategy for establishing stereocenters in cyclic systems, as demonstrated in the synthesis of tropane (B1204802) alkaloids ehu.es. This approach could be applicable to the α-functionalization of this compound to generate enantioenriched derivatives.

Theoretical and Computational Chemistry Studies on Azacycloundecan 2 One

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a system.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. nih.gov DFT calculations are used to investigate geometric structures, electronic properties, and reaction energetics. khanacademy.org

A notable application of DFT to a derivative of Azacycloundecan-2-one involves the study of the Hofmann-Löffler-Freytag (HLF) reaction on N-chlorinated laurolactam (B145868). This reaction facilitates the conversion of the macrocycle into bicyclic lactams. In this study, the conformational space of reactants, products, and transition states was explored using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net To obtain more accurate energy values, single-point calculations were performed using a more sophisticated double-hybrid functional, RO-B2PLYP-D3/G3MP2Large. researchgate.net These calculations provided insights into the reaction's thermodynamics, revealing that the formation of various bicyclic products is thermodynamically driven. researchgate.net The study also calculated rate constants for different pathways, demonstrating how DFT can elucidate reaction kinetics and selectivity. researchgate.net

Table 1: Computational Methods Used in the Study of N-chlorinated Laurolactam

| Calculation Type | Method/Functional | Basis Set | Purpose |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d) | To find the lowest energy structures of reactants, products, and transition states. researchgate.net |

| Energy Refinement | RO-B2PLYP-D3 | G3MP2Large | To obtain more accurate single-point energies for the optimized geometries. researchgate.net |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While DFT is itself an ab initio method, this category also includes wavefunction-based approaches like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory. nih.govwikipedia.org These methods, particularly Coupled Cluster, are considered the "gold standard" for accuracy in computational chemistry, though they come with a significantly higher computational cost. wikipedia.orgaps.org

No specific high-level ab initio studies focused solely on the electronic structure of isolated this compound have been prominently reported in the literature survey. However, the application of such methods can be understood from studies on other cyclic amides. For instance, Hartree-Fock and DFT methods have been used to calculate the structural and energetic properties of various linear and cyclic amides, studying their conformational behavior and barriers to rotation. nih.gov A new approach using ab initio calculations has also been suggested for evaluating the ring strain energy in cyclic molecules, which is a critical factor in the reactivity of lactams. acs.org For this compound, these higher-level methods could be employed to:

Provide benchmark calculations for energies and geometries against which DFT results can be compared.

Accurately determine properties that are highly sensitive to electron correlation, such as activation barriers and non-covalent interaction energies.

Investigate the nature of the amide bond resonance within the large, flexible 11-membered ring.

Molecular Dynamics Simulations of this compound and Its Assemblies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly well-suited for investigating the properties of large systems, such as polymers and their assemblies, which are too large for routine quantum chemical calculations.

MD simulations have been extensively applied to Polyamide 12 (PA12), the polymer synthesized from this compound. These simulations provide molecular-level insights into the material's mechanical and thermodynamic properties. For instance, MD simulations using the ReaxFF force field have been employed to predict the stress-strain relationships of crystalline PA12. nih.govresearchgate.net In these studies, a simulation cell of the polymer is constructed, equilibrated under specific temperature and pressure conditions (e.g., NPT ensemble), and then subjected to simulated deformations to calculate mechanical responses. nih.govresearchgate.net

Other MD studies have focused on the compatibility of PA12 in polymer blends, such as with polypropylene (B1209903) (PP). By calculating properties like cohesive energy density and solubility parameters, simulations can predict the miscibility of the polymers, which aligns well with experimental observations. ic.ac.uknih.gov

These simulations are crucial for:

Understanding the relationship between the polymer chain structure and its macroscopic properties.

Predicting material behavior under different conditions.

Guiding the design of new polymer blends and composites.

Table 3: Typical Parameters in Molecular Dynamics Simulations of Polyamide 12 (PA12)

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Force Field | ReaxFF, COMPASS | Describes the potential energy of the system based on atomic positions. researchgate.netnih.gov |

| Ensemble | NPT (Constant Pressure, Constant Temperature) | Simulates conditions of constant pressure and temperature, allowing the system volume to equilibrate. researchgate.netnih.gov |

| Equilibration Time | 50-350 ps | The duration of the simulation run to allow the system to reach a stable, equilibrium state before data collection. researchgate.netnih.gov |

| System Size | ~38,000 atoms | The number of atoms included in the simulation box, determining the scale of the system being modeled. researchgate.net |

| Temperature | 300 K | The temperature at which the simulation is run, often corresponding to ambient conditions. researchgate.netnih.gov |

Advanced Analytical Techniques for Characterization in Azacycloundecan 2 One Research

Advanced Chromatographic Separations

Chromatographic techniques are indispensable for separating Azacycloundecan-2-one from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. This method is highly effective for quantifying the parent compound and detecting non-volatile impurities. nih.gov

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, and robust. nih.gov Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net A typical HPLC method for a lactam like this compound would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid to improve peak shape. nih.gov

Table 1: Representative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (55:45, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Linearity Range | 0.01 - 1.0 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is primarily used to detect trace levels of volatile impurities such as residual solvents from synthesis, unreacted volatile starting materials, or degradation products. nih.govthermofisher.com

The sample is typically introduced via direct liquid injection or, for enhanced sensitivity with trace volatiles, through headspace analysis. researchgate.net The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase, and the mass spectrometer fragments the eluted components, providing a unique mass spectrum or "fingerprint" for identification. researchgate.net Selected Ion Monitoring (SIM) mode can be used to achieve very low limits of detection for specific target impurities. nih.govresearchgate.net

Table 2: Potential Volatile Species in this compound Analysis by GC-MS

| Compound | Potential Source | Characteristic m/z Ions |

|---|---|---|

| Toluene | Residual Solvent | 91, 92 |

| Cyclohexane | Residual Solvent | 84, 56, 41 |

| Undecanoic acid | Starting Material/Precursor | 186 (M+), 141, 73, 60 |

| 11-Aminoundecanoic acid | Starting Material/Precursor | 116, 74, 30 |

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used in concert to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum of this compound provides information on the number and chemical environment of hydrogen atoms. The spectrum is expected to show a broad signal for the amide proton (N-H), a triplet for the methylene (B1212753) group adjacent to the nitrogen (α to N), a triplet for the methylene group adjacent to the carbonyl (α to C=O), and a complex multiplet for the remaining methylene groups in the large ring. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number of chemically distinct carbon atoms. udel.edu For this compound, a signal for the carbonyl carbon is expected at the downfield end of the spectrum (~175-180 ppm), with the remaining ten methylene carbons appearing in the aliphatic region. spectrabase.comcompoundchem.comoregonstate.edu The specific chemical shifts are sensitive to the local electronic environment.

2D-NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity within the molecule. sdsu.eduwikipedia.org

COSY spectra show correlations between protons that are coupled to each other (typically through 2 or 3 bonds), allowing for the tracing of the proton network along the carbon backbone. wikipedia.org

HSQC spectra correlate each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous C-H assignments. iau.irnanalysis.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | ¹³C Shift (ppm) spectrabase.com | 2D-NMR Correlations (HSQC) |

|---|---|---|---|

| C=O (C2) | - | 177.3 | - |

| N-H (N1) | ~6.5 (broad s) | - | - |

| CH₂ (C11) | ~3.2 (t) | 40.2 | H11 ↔ C11 |

| CH₂ (C3) | ~2.2 (t) | 36.5 | H3 ↔ C3 |

| CH₂ (C10) | ~1.6 (m) | 29.5 | H10 ↔ C10 |

| CH₂ (C4) | ~1.6 (m) | 26.8 | H4 ↔ C4 |

| CH₂ (C7) | ~1.3 (m) | 26.5 | H7 ↔ C7 |

| CH₂ (C8) | ~1.3 (m) | 26.3 | H8 ↔ C8 |

| CH₂ (C6) | ~1.3 (m) | 25.8 | H6 ↔ C6 |

| CH₂ (C5) | ~1.3 (m) | 25.6 | H5 ↔ C5 |

| CH₂ (C9) | ~1.3 (m) | 23.7 | H9 ↔ C9 |

Note: ¹H NMR shifts are estimates based on typical values for similar lactam structures. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The key absorptions are the N-H stretch, the C=O (amide I) stretch, and the C-H stretches of the methylene groups. nist.govvscht.cz The position of the carbonyl absorption is indicative of the ring size in lactams. pg.edu.pl

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3300 | Medium, Broad | N-H Stretch | Amide |

| 2925, 2855 | Strong | C-H Asymmetric & Symmetric Stretch | Methylene (CH₂) |

| ~1650 | Strong | C=O Stretch (Amide I) | Lactam |

| ~1550 | Medium | N-H Bend (Amide II) | Amide |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.orglibretexts.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and any observed fragments. uva.nl

The molecular formula of this compound is C₁₁H₂₁NO, corresponding to a monoisotopic mass of 183.1623 Da. spectrabase.com In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) at m/z 183 would be observed. The fragmentation of large-ring lactams is often characterized by complex rearrangements and cleavages. Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as the loss of small neutral molecules. libretexts.orgmiamioh.edu

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Identity | Formula | Notes |

|---|---|---|---|

| 183.1623 | [M]⁺˙ | [C₁₁H₂₁NO]⁺˙ | Molecular Ion (HRMS) |

| 154 | [M - C₂H₅]⁺ | [C₉H₁₆NO]⁺ | Loss of ethyl radical |

| 140 | [M - C₃H₇]⁺ | [C₈H₁₄NO]⁺ | Loss of propyl radical |

| 113 | [M - C₅H₁₀]⁺ | [C₆H₁₁NO]⁺˙ | Cleavage with rearrangement |

| 98 | [C₆H₁₂N]⁺ | [C₆H₁₂N]⁺ | Alpha-cleavage fragment |

| 84 | [C₅H₈N]⁺ | [C₅H₈N]⁺ | Alpha-cleavage fragment |

| 55 | [C₄H₇]⁺ or [C₃H₅N]⁺ | [C₄H₇]⁺ / [C₃H₅N]⁺ | Common hydrocarbon/nitrogen-containing fragment |

X-ray Diffraction (XRD) and Single-Crystal X-ray Analysis for Solid-State Structure

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. For polymers derived from this compound (polylaurolactam or Nylon 12), XRD is instrumental in identifying its complex polymorphism. Depending on processing conditions such as cooling from the melt, Nylon 12 can exist in several crystalline forms, including the γ, γ', α, and α' phases mdpi.comresearchgate.net.

The most stable and common form, obtained by cooling from the melt at atmospheric pressure, is the γ-form. It is characterized by a monoclinic unit cell mdpi.comnih.gov. The γ'-form is considered a less ordered or defective version of the γ-form, which can be transformed into the more stable γ-form upon annealing mdpi.com. The α and α' forms are also observed and have distinct diffraction patterns researchgate.netnih.gov. Simultaneous small-angle and wide-angle X-ray scattering (SAXS/WAXS) studies have revealed that the α'-phase can be a stable high-temperature phase, which transitions to the hexagonal γ-phase upon cooling researchgate.netdesy.desemanticscholar.org.

The performance and mechanical properties of Nylon 12 are highly dependent on its crystal structure and morphology researchgate.net. XRD analysis allows for the determination of key structural parameters, as detailed in the table below.

| Crystal Form | System | Unit Cell Parameters | Reference |

| γ-form | Monoclinic | a = 9.33 Å, b = 16.88 Å, c = 4.78 Å, β = 120° | mdpi.com |

| γ-form | Monoclinic | a = 0.935 nm, b = 3.22 nm, c = 0.487 nm | nih.gov |

| α-form | Monoclinic | Gives diffraction peaks with d-spacing of ~0.37 nm and ~0.44 nm | researchgate.net |

Note: Unit cell parameters can vary slightly between different research studies.

While single-crystal X-ray analysis is the gold standard for determining the precise atomic arrangement in a molecule, obtaining single crystals of the this compound monomer that are suitable for this analysis can be challenging. The majority of structural analysis in this field is conducted on the semi-crystalline polymer, Nylon 12, using powder or fiber XRD techniques.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. The analysis depth is typically in the range of the top 1-10 nanometers hightechtnc.com.

In the context of polymers derived from this compound (Nylon 12), XPS is a valuable tool for verifying surface chemistry, identifying contaminants, and studying the effects of surface modifications researchgate.netnih.gov. An XPS survey scan of a typical polyamide 12 sample reveals the expected elements: carbon (C), oxygen (O), and nitrogen (N) from the polymer backbone. Trace elements, such as silicon (Si) or phosphorus (P), may also be detected, often originating from additives or processing aids researchgate.net.

High-resolution XPS scans of the individual element regions (e.g., C1s, O1s, N1s) provide information about the chemical bonding environment. For Nylon 12, the C1s spectrum can be deconvoluted into components representing different chemical states, such as C-C/C-H bonds in the methylene chains, C-N bonds, and C=O bonds of the amide group. This level of detail is critical for analyzing the surface of plasma-treated or functionalized Nylon 12, where new oxygen- or fluorine-containing functional groups may be introduced eag.comresearchgate.net. The technique has also been used to confirm the surface migration of additives in Nylon 12 blends nih.gov.

Typical Elemental Composition of Nylon 12 Surface by XPS

| Element | Atomic % (Theoretical) | Binding Energy (Approx. eV) | Chemical Group |

|---|---|---|---|

| Carbon (C) | ~80% | C1s: ~285.0 (C-C, C-H), ~286.5 (C-N), ~288.0 (O=C-N) | Methylene, Amide |

| Nitrogen (N) | ~7% | N1s: ~400.0 | Amide |

Note: Actual atomic percentages can vary due to surface contamination and sample history.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. They provide both separation of components and their structural identification in a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for the identification and quantification of compounds in complex matrices researchgate.net. In the context of this compound (laurolactam), LC-MS is a key technique for analyzing its presence as a monomer or as part of cyclic oligomers.

Research has focused on the use of LC-MS to detect and quantify laurolactam (B145868) that may migrate from Nylon 12 materials used in food packaging europa.euresearchgate.net. The high sensitivity of MS detection is crucial for measuring the trace amounts of these migrants. The technique typically involves chromatographic separation using a reverse-phase column, followed by detection with a mass spectrometer. Atmospheric pressure chemical ionization (APcI) and electrospray ionization (ESI) are common ionization sources used for this analysis europa.euresearchgate.net.

The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which for laurolactam (C12H23NO, M.W. 197.32 g/mol ) would be expected at m/z 198 [M+H]+ in positive ion mode. Tandem MS (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a highly specific fingerprint for the molecule mzcloud.org. This capability allows for the unambiguous identification of laurolactam and its related oligomers in complex extracts from food simulants or environmental samples acs.orgnih.gov.

Microscopic Techniques for Material Characterization (e.g., AFM, SEM, TEM for derived polymers)

Microscopic techniques are essential for visualizing the morphology, topography, and internal structure of materials at the micro- and nanoscale. For polymers derived from this compound (Nylon 12), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide critical insights into the material's structure.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of Nylon 12. SEM images can reveal the shape and size of polymer powders used in processes like selective laser sintering (SLS), showing features of individual particles and their agglomeration researchgate.net. It is also used to examine the fracture surfaces of Nylon 12 composites to understand failure mechanisms and to visualize the dispersion of fillers and reinforcements within the polymer matrix researchgate.netscispace.com. SEM provides high-resolution, three-dimensional-like images that are invaluable for quality control and material characterization houstonem.comazom.com.

Atomic Force Microscopy (AFM) provides even higher resolution topographical information about a material's surface. It can be used to study the surface of Nylon 12 at the nanoscale, revealing details about surface roughness and the distribution of different phases in polymer blends or nanocomposites researchgate.netscispace.com. Unlike electron microscopy, AFM operates by scanning a sharp tip over the surface, allowing for the characterization of various material properties like stiffness and adhesion in different AFM modes youtube.com. Studies have used AFM to observe the surface structure of Nylon 12 containing additives researchgate.net.

Transmission Electron Microscopy (TEM) is used to investigate the internal structure or ultrastructure of materials. To be analyzed by TEM, samples must be extremely thin to allow electrons to pass through them oup.com. For Nylon 12, TEM is particularly useful for visualizing the dispersion of nanoscale fillers (e.g., nanoclays, carbon nanotubes) within the polymer matrix in nanocomposites scispace.com. It allows researchers to assess the degree of exfoliation and intercalation of layered silicates, which is crucial for understanding the mechanical and barrier properties of the final composite material researchgate.net.

| Technique | Information Obtained | Typical Application for Nylon 12 |

| SEM | Surface topography, morphology, particle size/shape, fracture analysis | Characterizing powder for 3D printing, analyzing filler dispersion in composites, failure analysis researchgate.netresearchgate.net |

| AFM | Nanoscale surface topography, roughness, phase distribution, mechanical properties | Studying surface modification, analyzing additive distribution on the surface researchgate.netresearchgate.net |

| TEM | Internal microstructure, dispersion of nanoparticles, crystal morphology | Characterizing nanocomposites, visualizing lamellar structures scispace.comoup.com |

Role of Azacycloundecan 2 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Compounds

The lactam ring within Azacycloundecan-2-one is a common structural motif in many biologically active compounds. This feature positions this compound as a valuable precursor for the development of novel therapeutic agents. The reactivity of the lactam allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with potential pharmacological applications. The structural framework of this compound can be incorporated into larger molecules designed to interact with biological targets.

The synthesis of novel bioactive molecules often involves the use of versatile scaffolds that can be readily modified to optimize biological activity. Nitrogen-containing heterocycles are a cornerstone in medicinal chemistry, with a significant number of approved drugs containing these structures. The this compound ring system, being a large azacycle, offers a unique scaffold for the generation of new chemical entities. While direct synthesis of currently marketed drugs from this compound is not prominently documented, its utility as a building block lies in its potential for creating derivatives with a range of biological activities, including but not limited to antimicrobial and anticancer properties. The reactive nature of its lactam functionality provides sites for reactions with amines, alcohols, phenols, and carboxylic acids, facilitating the construction of more complex and potentially bioactive molecules biosynth.com.

Table 1: Potential Applications of this compound Derivatives in Medicinal Chemistry

| Therapeutic Area | Potential Role of this compound Scaffold |

|---|---|

| Antimicrobial Agents | The lactam ring can be modified to mimic the core structures of certain antibiotics or serve as a scaffold to orient functional groups necessary for antibacterial or antifungal activity. |

| Anticancer Agents | Can be used to construct macrocyclic compounds that are known to exhibit antitumor properties by inducing apoptosis or inhibiting key cellular processes in cancer cells. |

| Antiviral Agents | The azacycle structure can be functionalized to create compounds that may interfere with viral replication or entry into host cells. |

Building Block for Advanced Polymeric Materials, such as Polyamides

This compound is a key monomer in the synthesis of polyamides, a class of high-performance polymers with significant industrial applications. The primary method for this is ring-opening polymerization (ROP), where the cyclic lactam is opened to form a linear polymer chain nih.gov. This process is an efficient and versatile route to producing polyamides with specific properties nih.gov.

The polymerization of this compound leads to the formation of Polyamide 10 (PA 10), also known as Nylon 10. The properties of the resulting polyamide are influenced by the length of the hydrocarbon chain in the monomer unit. In the case of this compound, the ten carbon atoms in its structure (nine in the ring excluding the carbonyl carbon, and the carbonyl carbon itself) contribute to the characteristics of the final polymer. Generally, polyamides with longer hydrocarbon chains exhibit lower moisture absorption, better dimensional stability, and greater flexibility compared to shorter-chain polyamides like Nylon 6.

The ring-opening polymerization of lactams like this compound can be initiated by various methods, including anionic, cationic, and enzymatic catalysis nih.gov. Anionic ring-opening polymerization is a widely used and highly efficient method for this purpose nih.gov. This process allows for the production of high molecular weight polyamides with desirable mechanical properties, such as high tensile strength and thermal stability nih.govmdpi.com. These characteristics make the resulting polymers suitable for use as engineering plastics and in the production of durable films and fibers nih.gov.

Table 2: Properties and Applications of Polyamides Derived from this compound

| Property | Description | Potential Applications |

|---|---|---|

| High Viscosity | Polymers produced from this compound can form highly viscous melts or solutions. | Films for food packaging, specialty coatings. |

| Good Mechanical Properties | The resulting polyamides exhibit excellent tensile strength and toughness. | Engineering plastics, automotive components, durable fibers. |

| Thermal Stability | These polymers can withstand high temperatures without significant degradation. | High-performance applications in electronics and aerospace. |

| Chemical Resistance | Polyamides are generally resistant to a wide range of chemicals, oils, and solvents. | Industrial tubing, containers, and protective gear. |

Scaffold for the Construction of Complex Macrocyclic Architectures

Macrocycles, which are large cyclic molecules, are of significant interest in various fields of chemistry, including drug discovery and materials science, due to their unique structural and functional properties. This compound serves as an excellent foundational scaffold for the synthesis of more complex macrocyclic architectures. Its 11-membered ring can be expanded or modified to create larger, more intricate cyclic systems.

Ring expansion reactions are a powerful tool in synthetic organic chemistry for accessing medium-sized and large rings, which can be challenging to synthesize through direct cyclization methods. Methodologies such as intramolecular transamidation reactions can be employed to expand the lactam ring of this compound to create larger macrocyclic structures. These strategies are effective in producing valuable medium-sized rings and macrocycles.

The construction of complex macrocycles often relies on the use of pre-organized building blocks that facilitate the final ring-closing step. This compound, with its defined cyclic structure, acts as such a building block, providing a rigid framework upon which further complexity can be built. By attaching reactive side chains to the lactam nitrogen or other positions on the ring, subsequent intramolecular reactions can be triggered to form larger and more elaborate macrocyclic systems. This approach is central to diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse molecules for high-throughput screening.

Table 3: Synthetic Strategies Involving this compound for Macrocycle Construction

| Synthetic Strategy | Description | Resulting Architecture |

|---|---|---|

| Ring Expansion | Intramolecular reactions that insert atoms into the existing lactam ring, leading to a larger cyclic structure. | Larger macrocyclic lactams with tailored ring sizes. |

| Scaffold-Based Synthesis | Functionalization of the this compound ring followed by intramolecular cyclization of appended side chains. | Fused or bridged bicyclic systems and other complex macrocyclic topologies. |

| Diversity-Oriented Synthesis | Use of this compound as a core scaffold to generate a library of diverse macrocycles through various coupling and cyclization reactions. | A wide array of novel macrocyclic compounds for screening in drug discovery and materials science. |

Future Research Directions and Emerging Trends in Azacycloundecan 2 One Chemistry

Development of Sustainable Synthetic Routes for Azacycloundecan-2-one

A major thrust in modern chemistry is the move away from petrochemical feedstocks towards greener, more sustainable manufacturing processes. For this compound, this involves exploring bio-based raw materials and novel catalytic systems.

Biocatalytic and Bio-based Routes: The traditional synthesis of laurolactam (B145868) involves a multi-step chemical cascade starting from petro-derived butadiene. Future research is intensely focused on replacing this with biocatalytic routes that utilize renewable resources. A key area of development is the use of multi-enzyme cascades to produce ω-aminocarboxylic acids, the precursors to large-ring lactams, from plant oils like linoleic acid. Researchers have successfully isolated and characterized microorganisms capable of degrading ω-laurolactam, identifying specific enzymes like ω-laurolactam hydrolase that can be harnessed for the enzymatic synthesis of 12-aminolauric acid, a direct precursor. This opens the door for fermentation-based production pathways.

Renewable Feedstocks: The transition to renewable feedstocks is already underway. There is growing interest in using raw materials like castor oil, and even waste cooking oil, to produce the monomer for bio-based polyamides. Companies like Evonik have pioneered this approach, introducing bio-circular Polyamide 12 powders that substitute fossil feedstocks entirely with materials like waste cooking oil through a mass-balance process, significantly reducing the carbon footprint. Future work will likely focus on diversifying the range of viable non-food biomass and agricultural waste streams to avoid competition with food production and further enhance sustainability.

Greener Chemical Synthesis: Alongside biological methods, efforts are being made to improve the environmental profile of established chemical reactions. The Beckmann rearrangement, a critical step in converting cyclododecanone (B146445) oxime to laurolactam, is being optimized using green chemistry principles. One promising trend is the use of microwave-assisted synthesis in conjunction with micro- and mesoporous catalysts. This technique dramatically reduces reaction times and energy consumption while maintaining high yields and selectivity for ω-laurolactam.

Exploration of Novel Reactivity and Functionalization for Diverse Applications

Beyond sustainable synthesis, a significant research trend involves treating this compound not just as a bulk monomer but as a versatile chemical scaffold. The inherent reactivity of the lactam ring provides sites for chemical modification, enabling the creation of functionalized derivatives for specialized applications.

Designer Monomers and Functional Polyamides: Instead of modifying the final polymer, an emerging strategy is to synthesize "designer" lactam monomers that already contain specific functional groups. These functionalized lactams can then be polymerized, or co-polymerized with standard this compound, to create polyamides with precisely tailored properties. This approach allows for the incorporation of features like allyl groups or protected amino groups directly into the polymer backbone. Post-polymerization deprotection can then yield water-soluble or reactive polymers.

Applications in Biomedical Fields: The ability to functionalize the lactam structure is paving the way for new biomedical applications. By controlling the monomer chemistry, researchers are developing novel polyamides, such as nylon-3 materials derived from β-lactams, that exhibit potent and selective antibacterial activity, mimicking natural host-defense peptides. This opens up possibilities for creating advanced medical-grade materials, such as antibacterial nanocomposites for 3D printing medical devices. Other research has explored the synthesis of macrocyclic lactam derivatives as potential antimicrobial, antifungal, and antiviral agents.

Integration of Advanced Computational and Experimental Methodologies

The complexity of polymerization processes and material design is increasingly being addressed through the synergy of advanced computational modeling and high-throughput experimental techniques. These tools are accelerating the pace of discovery and optimization in this compound chemistry.

Computational Modeling and Simulation: In silico tools are becoming indispensable for understanding and predicting the behavior of this compound. Process simulators like Aspen Polymer Plus® are used to model the hydrolytic ring-opening polymerization (ROP) of laurolactam, allowing researchers to analyze variables like conversion rates and molecular weight distribution to optimize industrial processes without costly physical experiments. At a more fundamental level, Density Functional Theory (DFT) modeling is employed to visualize and analyze the mechanisms of ROP, providing insights into catalyst activity and stereocontrol. Furthermore, machine learning is emerging as a powerful tool to predict key thermodynamic properties, such as the enthalpy of ring-opening polymerization (ΔHROP), which is crucial for designing chemically recyclable polymers.

High-Throughput Screening: To accelerate the discovery of new catalysts and optimal reaction conditions, high-throughput screening methodologies are being implemented. Automated platforms can rapidly screen large libraries of potential catalysts for lactam polymerization under various conditions. These systems provide real-time analytical data, creating large, unbiased datasets that can reveal structure-property relationships and guide the rational design of more efficient catalysts. This approach significantly shortens the development cycle for new polymerization processes.

Rational Design of this compound-Derived Functional Materials

The ultimate goal of research into this compound is the creation of advanced materials with superior performance and novel functionalities. Rational design, guided by a deep understanding of structure-property relationships, is key to this effort.

Advanced Materials for Additive Manufacturing (3D Printing): Polyamide 12, derived from this compound, is a dominant material in professional 3D printing, especially for the selective laser sintering (SLS) process, due to its excellent mechanical properties, thermal stability, and flexibility. A major future trend is the design of specialized PA12 powders and nanocomposites to enhance the performance of 3D-printed parts. Research focuses on incorporating nanofillers like functionalized graphite (B72142) nanoplatelets (GNP), titanium nitride (TiN), or copper compounds to reinforce mechanical strength or introduce new functionalities, such as antibacterial properties for medical-grade applications.

High-Performance and Multifunctional Composites: There is a continuous drive to develop PA12-based materials for demanding environments, such as in the automotive and aerospace industries. This involves creating composites that are lighter and stronger than existing materials. The rational design of these materials includes optimizing the interfacial bonding between the polyamide matrix and reinforcing agents to ensure improved thermal and mechanical performance. The development of multifunctional materials, which combine enhanced strength with other properties like conductivity or sensing capabilities, represents a significant frontier. The creation of trilateral nanocomposites, for instance, aims to combine mechanical reinforcement from one additive with antibacterial properties from another, all within the PA12 matrix for use in medical extrusion 3D printing.

Q & A

Q. Methodological Notes

- Data Integrity : Ensure raw data (spectra, chromatograms) are archived in supplementary materials for peer review .

- Literature Gaps : Prioritize citations from primary journals (e.g., J. Org. Chem.) over reviews to highlight novelty .

- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.